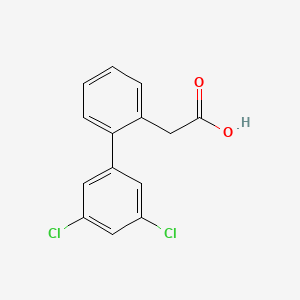
Fluoromethyl Phenyl Sulfone
Vue d'ensemble
Description
Fluoromethyl phenyl sulfone is a compound of interest in the field of organic chemistry due to its potential applications in various chemical reactions and its role in the synthesis of other fluorinated organic compounds. The presence of both fluoromethyl and phenyl sulfone groups within the molecule allows it to participate in a variety of chemical transformations, making it a versatile reagent for synthetic chemists.
Synthesis Analysis
The synthesis of this compound can be achieved through multiple pathways. One such method involves the reaction of trichlorofluoromethane with thiophenoxide, followed by dechlorination to yield both monochlorofluoromethyl and this compound . Another approach includes the alkylation of lithio fluoromethyl phenyl sulfoxide, which upon pyrolysis, leads to the formation of vinyl fluorides and fluoromethylketones . Additionally, the pregeneration of fluoro(phenylsulfonyl)methyl anion has been utilized for the stereoselective monofluoromethylation of ketimines .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluoromethyl group attached to a phenyl sulfone moiety. The electronic effects induced by the strongly electron-withdrawing fluoro-bearing sulfonimidoyl groups are significant, as they can lead to the development of super-acidifiers and super-acceptors with relevance in materials science . The molecular structure and electronic distribution within the molecule are crucial for its reactivity and the types of reactions it can participate in.
Chemical Reactions Analysis
This compound is involved in various chemical reactions. It has been used in the highly stereoselective nucleophilic monofluoromethylation of N-(tert-butanesulfinyl)imines, affording alpha-monofluoromethylamines with nonchelation-controlled stereoselectivity . The compound also serves as a precursor for the synthesis of fluoroalkylidenes through Julia-Kocienski olefination reactions with aldehydes, where the stereoselectivity of the reaction can be tuned . Furthermore, it has been noted that (1-fluorovinyl) phenyl sulfoxide, a derivative of this compound, can undergo Diels-Alder reactions with very reactive dienes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the fluoromethyl and phenyl sulfone groups. The fluorine atom contributes to the molecule's polarity and reactivity, while the phenyl sulfone group imparts stability and the ability to participate in sulfonylation reactions. The compound's reactivity is further evidenced by its ability to form fluoro(phenylsulfinyl)methyllithium, a species that has been studied using 13C-NMR spectroscopy to understand its structure and reactivity . The luminescent properties of related sulfone derivatives, such as di[4-(4-diphenylaminophenyl)phenyl]sulfone, have been investigated, indicating that the sulfur functional group plays a key role in luminescence .
Applications De Recherche Scientifique
Facile Synthesis of α-Monofluoromethyl Alcohols
- Fluoromethyl phenyl sulfone derivatives are utilized as versatile fluoromethylating reagents. Their application in nucleophilic monofluoromethylations of aldehydes, leading to β-monofluorinated alcohols, demonstrates their utility in synthetic chemistry (Prakash et al., 2012).
Synthesis of Fluoroalkenes
- It serves as a reagent in the synthesis of fluoroalkenes, showcasing its role in creating compounds with fluorine-containing functional groups (Mccarthy et al., 2003).
Synthesis of α-Fluorovinylsulfones
- The compound is used in the Peterson olefination methodology to prepare α-fluorovinylsulfones, important for their potential applications in various fields (Asakura et al., 2003).
Proton Exchange Membranes
- In materials science, particularly for fuel cell applications, it plays a role in the synthesis of copolymers that exhibit high proton conductivities and are suitable for use as proton exchange membranes (Kim et al., 2009).
Nucleophilic Monofluoromethylation
- The compound is used in the stereoselective nucleophilic monofluoromethylation of imines, aiding in the creation of alpha-monofluoromethylamines (Li et al., 2006).
Mécanisme D'action
Target of Action
Fluoromethyl Phenyl Sulfone is primarily used as a chemical intermediate . It interacts with carbonyl compounds, which are its primary targets . These compounds play a crucial role in many biochemical reactions, particularly in the formation of various organic compounds.
Mode of Action
The compound reacts with carbonyl compounds to provide β-fluoro-alcohols . This reaction involves the formation of a conjugate base with carbonyl compounds . The β-fluoro-alcohols are then utilized to prepare terminal vinyl fluorides via α-fluoro-α,β-unsaturated sulphones .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of β-fluoro-alcohols and terminal vinyl fluorides . These compounds can profoundly influence the physicochemical properties of organic molecules, offering a promising strategy for the discovery of novel pharmaceutical agents .
Pharmacokinetics
It’s known that the compound has a density of 1274 g/cm3, a boiling point of 151 °C, and a vapor pressure of 0000866 mmHg at 25°C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of this compound’s action is the formation of β-fluoro-alcohols and terminal vinyl fluorides . These compounds can be used in the synthesis of various organic compounds, potentially leading to the discovery of new pharmaceutical agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures . It has good chemical stability and can withstand the action of acids, bases, oxidizing agents, and reducing agents within a certain temperature range . It also has good thermal stability and can be used at high temperatures .
Safety and Hazards
Orientations Futures
Fluoromethyl Phenyl Sulfone has been used in the development of high voltage lithium-ion batteries . Its oxidation potential is slightly lower than that of α-fluorinated sulfones, but it is still significantly higher than the oxidation potential of regular sulfones . This makes it a promising candidate for future research and development in the field of energy storage .
Propriétés
IUPAC Name |
fluoromethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENHPZASLKBBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374616 | |
| Record name | Fluoromethyl Phenyl Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20808-12-2 | |
| Record name | Fluoromethyl Phenyl Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoromethyl Phenyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes fluoromethyl phenyl sulfone useful in organic synthesis?
A1: this compound acts as a fluoromethyl Wittig equivalent []. This means it can participate in reactions similar to the Wittig reaction, enabling the formation of fluoroalkenes from carbonyl compounds. This is particularly valuable because direct fluoromethylation reactions can be challenging to control.
Q2: How does this compound react with N-(tert-butanesulfinyl)imines?
A2: This reaction provides a stereoselective route to α-monofluoromethylamines [, , , , ]. The reaction proceeds via nucleophilic attack of the this compound on the imine, followed by desulfinylation. Importantly, this method exhibits a nonchelation-controlled stereoselectivity mode, giving access to specific isomers of the desired amine product.
Q3: Can this compound be used to synthesize cyclic α-monofluoromethylated secondary amines?
A3: Yes, this can be achieved by starting with N-(tert-butanesulfinyl)imines that have a terminal tosylate (OTs) group [, ]. After the fluoromethylation step, the tosylate group allows for intramolecular cyclization, generating the desired cyclic secondary amine with high stereoselectivity.
Q4: Are there efficient synthetic routes for preparing this compound?
A4: Several methods exist for synthesizing this compound. One approach involves reacting chloromethyl phenyl sulfide with potassium fluoride in acetonitrile to yield fluoromethyl phenyl sulfide []. Subsequent oxidation with Oxone® in a methanol/water mixture furnishes the desired this compound []. Alternative methods, including those utilizing trichlorofluoromethane (CFCl3) as a starting material, have also been explored [].
Q5: Is there a way to prepare α‐fluorobis(phenylsulfonyl)methane using this compound?
A5: Yes, α‐fluorobis(phenylsulfonyl)methane can be prepared from this compound []. This involves reacting this compound with potassium bis(trimethylsilyl)amide and benzenesulfonyl fluoride in tetrahydrofuran, followed by an acidic workup with hydrochloric acid [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



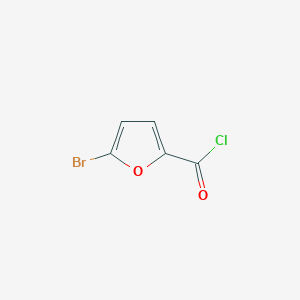

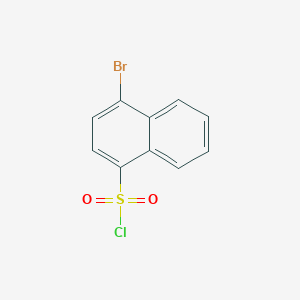
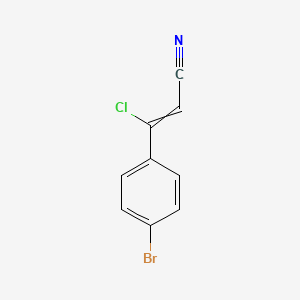
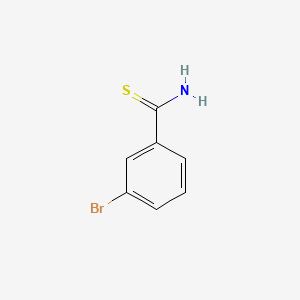
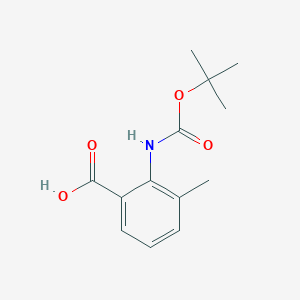





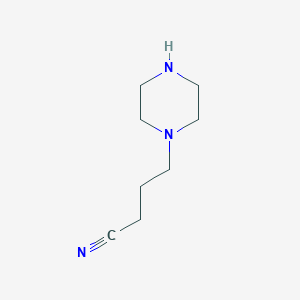
![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)
